6-Methylcyclohex-3-en-1-amine is a chiral amine compound characterized by a cyclohexene ring with a methyl substitution and an amine functional group. Its molecular formula is with a molecular weight of approximately 111.18 g/mol. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it may serve as a precursor for drug development due to its unique structural properties and ability to form hydrogen bonds and ionic interactions.
6-Methylcyclohex-3-en-1-amine falls under the category of chiral amines, which are important in pharmaceuticals due to their ability to influence biological activity through stereochemistry. It is classified as an aliphatic amine, specifically a secondary amine due to the presence of two carbon groups attached to the nitrogen atom.
The synthesis of 6-Methylcyclohex-3-en-1-amine can be achieved through several methodologies:
In one approach, cyclohexene derivatives undergo bromination in solvents like carbon tetrachloride, followed by treatment with bases to facilitate dehydrobromination. The resulting dienes can then be subjected to reductive amination using various amine donors, leading to the formation of 6-Methylcyclohex-3-en-1-amine in good yields .
6-Methylcyclohex-3-en-1-amine participates in various chemical reactions, including:
The reactivity profile indicates that 6-Methylcyclohex-3-en-1-amine can act as a ligand in enzyme-substrate interactions, potentially modulating biological pathways relevant to drug development.
The mechanism of action for 6-Methylcyclohex-3-en-1-amine primarily involves its interaction with biological targets such as enzymes and receptors:
Preliminary studies suggest that the structural features of 6-Methylcyclohex-3-en-1-amine enhance its binding capabilities, making it a candidate for further pharmacological research.
Relevant data indicates that this compound exhibits significant potential in various chemical contexts due to its unique structure and properties .
6-Methylcyclohex-3-en-1-amine has diverse applications across scientific fields:
This comprehensive overview underscores the significance of 6-Methylcyclohex-3-en-1-amine in chemical synthesis and potential biological applications while situating it within the context of related compounds.
The stereoselective synthesis of (6S)-6-methylcyclohex-3-en-1-amine (PubChem CID: 59977255) leverages chiral catalysts to control the configuration at C6. A prominent route employs L-proline-catalyzed domino reactions between acetone and aldehydes, forming 5-substituted-3-methylcyclohex-2-en-1-ones as key intermediates. Subsequent reductive amination under stereocontrolled conditions yields the target amine with >95% enantiomeric excess (ee) [6]. Industrial-scale production utilizes continuous flow reactors for reductive amination of 6-methylcyclohex-3-en-1-one with ammonia, using sodium cyanoborohydride as the reducing agent. This method achieves high throughput (TON > 10,000) and enantiopurity (>99% ee for the (6S)-isomer) by optimizing residence time and catalyst loading [2].
Stereochemical outcomes critically depend on the choice of chiral auxiliaries and reaction parameters. For example, hydrogenation over Pd/C with (R)-BINAP as a ligand favors the (1R,6R) diastereomer (87% de), whereas Ru/Xyl-Skewphos systems enhance (6S) selectivity (97% ee) [2] [8]. The specific rotation and optical activity of enantiomers are characterized by [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) for (6S) derivatives [1].
Table 1: Enantioselective Routes to 6-Methylcyclohex-3-en-1-amine Derivatives
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Conditions |
---|---|---|---|---|
Domino Reductive Amination | L-Proline/NaBH₃CN | 78 | >95 | 45°C, 24 h |
Continuous Flow Amination | Pd/C, (R)-BINAP | 92 | >99 | H₂ (50 psi), 25°C |
Asymmetric Hydrogenation | Ru/Xyl-Skewphos/DPEN | 85 | 97 | 1 bar H₂, MeOH, 6 h |
Catalytic asymmetric amination enables direct installation of the amine group while preserving the cyclohexene ring’s unsaturation. Iridium-MaxPHOX complexes (e.g., C6a) facilitate hydrogenation of N-aryl imines derived from 6-methylcyclohex-3-en-1-one, achieving up to 96% ee at 1 bar H₂ pressure. These catalysts exhibit broad functional group tolerance, accommodating substituents at C2 or C5 of the ring [8]. For unprotected amines, Rhodium-catalyzed asymmetric reductive amination with chiral diphosphine ligands (e.g., DuanPhos) provides 93% ee in ammonia-free conditions [2] [8].
Mechanistic studies reveal that enantioselectivity arises from substrate-catalyst π-interactions and steric steering by P-stereogenic ligands. In Ir-MaxPHOX systems, the configuration at phosphorus dictates face shielding of the imine, enabling preferential formation of (6S)-amines [8]. Industrial applications employ tubular reactors with chiral Ru catalysts (Xyl-Skewphos/DPEN), achieving 18,000 TON and minimizing diastereomeric byproducts through precise pressure/temperature control [2].
Table 2: Performance of Catalysts in Asymmetric Amination
Catalyst System | Substrate Class | TON | ee (%) | Reaction Conditions |
---|---|---|---|---|
Ir-MaxPHOX (C6a) | N-Aryl ketimines | 500 | 96 | 1 bar H₂, rt, 12 h |
Rh-DuanPhos | Unprotected ene-imines | 18,000 | 93 | 10 bar H₂, 50°C |
Ru/Xyl-Skewphos/DPEN (C7) | Cyclic enamines | 15,000 | 99 | 5 bar H₂, MeOH, 8 h |
Solid-phase synthesis enables rapid diversification of 6-methylcyclohex-3-en-1-amine scaffolds for drug discovery. A patented method anchors 3-aminomethyl-1-cyclohexanone nitrile onto Wang resin via a carboxylic acid linker, followed by reductive amination with diverse alkylamines. Hydrogenation with Pd/Al₂O₃ in tetrahydrofuran furnishes the saturated amine analogues in >90% purity after cleavage . Combinatorial libraries leverage Ugi-type multicomponent reactions, where resin-bound cyclohexenamine derivatives react with isocyanides, aldehydes, and carboxylic acids to yield polycyclic amides. This approach generates >200 analogues with variations at C3, C5, and N1 [5].
Applications include synthesizing kinase inhibitor precursors (e.g., JNK pathway modulators) and epoxy resin curatives. Key advantages include:
Table 3: Solid-Phase Building Blocks for Combinatorial Synthesis
Resin Type | Anchoring Group | Building Blocks | Product Diversity | Purity (%) |
---|---|---|---|---|
Wang resin | Carboxylate | 30 alkylamines | 48 analogues | 95 |
Trityl chloride | Amide | 15 isocyanides | 200+ amides | 98 |
Merrifield | Hydroxyl | 20 aldehydes | 60 ethers | 90 |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3